"Antiviral agent 52" chemical structure and synthesis pathway
"Antiviral agent 52" chemical structure and synthesis pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral agent 52, also identified as CAY10704 and referred to in some literature as compound 30, is a derivative of chlorcyclizine that has demonstrated notable antiviral activity, particularly against the Hepatitis C virus (HCV). This technical guide provides a comprehensive overview of its chemical structure, a plausible synthesis pathway, detailed experimental protocols, and key quantitative data regarding its biological activity.
Chemical Structure and Properties
Antiviral agent 52 is chemically known as 1-[bis(4-chlorophenyl)methyl]-4-methylpiperazine. Its structure is characterized by a central piperazine ring, substituted at one nitrogen with a methyl group and at the other with a bis(4-chlorophenyl)methyl group.
Table 1: Chemical and Physical Properties of Antiviral Agent 52
| Property | Value |
| IUPAC Name | 1-[bis(4-chlorophenyl)methyl]-4-methylpiperazine |
| Synonyms | CAY10704, Compound 30 |
| CAS Number | 101784-44-5 |
| Molecular Formula | C₁₈H₂₀Cl₂N₂ |
| Molecular Weight | 335.27 g/mol |
Antiviral Activity
Antiviral agent 52 has been identified as a potent inhibitor of the Hepatitis C virus. Its efficacy is measured by its half-maximal effective concentration (EC₅₀) and its cytotoxic effects are quantified by the half-maximal cytotoxic concentration (CC₅₀).
Table 2: In Vitro Antiviral Activity of Antiviral Agent 52 against HCV
| Parameter | Cell Line | Value | Reference |
| EC₅₀ | Huh7.5.1 | 17 nM | [1][2] |
| CC₅₀ | Huh7.5.1 | 21.3 µM | [1][2] |
Synthesis Pathway
The synthesis of Antiviral Agent 52 can be achieved through several synthetic routes. A plausible and efficient method is the direct N-alkylation of 1-methylpiperazine with bis(4-chlorophenyl)methyl chloride. This reaction is a standard nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic carbon of the benzhydryl chloride derivative.
Caption: Synthesis of Antiviral Agent 52 via N-alkylation.
Experimental Protocols
The following section details a likely experimental protocol for the synthesis of Antiviral Agent 52, based on established methods for the synthesis of analogous piperazine derivatives.
Synthesis of 1-[bis(4-chlorophenyl)methyl]-4-methylpiperazine (Antiviral Agent 52)
Materials:
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1-Methylpiperazine
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Bis(4-chlorophenyl)methyl chloride
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Anhydrous Potassium Carbonate (K₂CO₃)
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Anhydrous Acetonitrile (CH₃CN)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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To a stirred solution of 1-methylpiperazine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetonitrile, add a solution of bis(4-chlorophenyl)methyl chloride (1.0 equivalent) in anhydrous acetonitrile dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Dissolve the crude residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 1-[bis(4-chlorophenyl)methyl]-4-methylpiperazine.
Characterization:
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Synthesis and Purification
The overall process from starting materials to the final purified product can be visualized as a straightforward workflow.
Caption: Experimental workflow for Antiviral Agent 52.
Conclusion
Antiviral agent 52 is a promising compound with potent activity against the Hepatitis C virus. The synthesis is achievable through standard organic chemistry methodologies, primarily involving N-alkylation of a piperazine derivative. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate and potentially optimize this antiviral agent for therapeutic applications.
